7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Catalog No.
S998811
CAS No.
1313399-68-6
M.F
C10H10BrNO
M. Wt
240.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

CAS Number

1313399-68-6

Product Name

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

IUPAC Name

7-bromo-2-methyl-3,4-dihydroisoquinolin-1-one

Molecular Formula

C10H10BrNO

Molecular Weight

240.1 g/mol

InChI

InChI=1S/C10H10BrNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5H2,1H3

InChI Key

BPFFTXBYFQNXNI-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1=O)C=C(C=C2)Br

Canonical SMILES

CN1CCC2=C(C1=O)C=C(C=C2)Br

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of approximately 240.10 g/mol. It features a bromine atom at the 7-position and a methyl group at the 2-position of the isoquinoline structure, which contributes to its unique properties. The compound is classified under isoquinolines, a class of bicyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

The chemical reactivity of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted in nucleophilic reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The carbonyl group can undergo reduction to form alcohol derivatives.
  • Cyclization: The compound can participate in cyclization reactions to form more complex structures.

These reactions are vital for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetics .

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has been studied for its potential biological activities, including:

  • Antimicrobial Properties: Research indicates that this compound exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Antioxidant Activity: The compound has shown promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Cytotoxic Effects: Preliminary studies suggest that it may induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent .

Several methods have been developed for synthesizing 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one:

  • Bromination of Isoquinoline Derivatives: Starting from 2-methylisoquinoline, bromination can be performed using bromine or brominating agents under controlled conditions.
  • Cyclization Reactions: Utilizing appropriate precursors and catalysts, cyclization can yield the desired isoquinolinone structure.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure .

The applications of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one span various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for developing new antimicrobial and anticancer drugs.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Potential applications in developing new materials with specific electronic or optical properties due to its unique structure .

Studies on the interactions of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with biological targets have revealed:

  • Protein Binding Studies: Investigating how the compound interacts with proteins can provide insights into its mechanism of action and bioavailability.
  • Enzyme Inhibition: The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Several compounds share structural similarities with 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-oneBromine at the 6-positionDifferent position of bromine affects reactivity
5-Bromo-2-methylisoquinolineBromine at the 5-positionExhibits different biological activities
7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-oneChlorine instead of bromineMay have altered pharmacological properties

These compounds highlight the importance of substituent positioning on biological activity and chemical reactivity, showcasing the uniqueness of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one within this class .

XLogP3

2.1

Dates

Modify: 2023-08-16

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